2-[(3-cyano-2-pyridinyl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide
Overview
Description
2-[(3-cyano-2-pyridinyl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C15H11F2N3O2S and its molecular weight is 335.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.05400410 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds incorporating the sulfamoyl moiety and related structures have demonstrated promising antimicrobial and antifungal properties. For instance, novel heterocyclic compounds synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide have shown significant in vitro antibacterial and antifungal activities, making them suitable candidates for further development as antimicrobial agents (Darwish et al., 2014).
Antitumor Evaluation
Research into the antitumor potential of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has highlighted the synthetic versatility of these compounds. They have been shown to exhibit high inhibitory effects in in vitro screenings for antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer (Shams et al., 2010).
Anti-inflammatory, Antipyretic, and Ulcerogenic Studies
Novel classes of 2(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety have been synthesized and evaluated for their anti-inflammatory, antipyretic, and ulcerogenic properties. These studies have revealed promising results, indicating the potential of these compounds for further investigation in pharmacological applications (Fayed et al., 2021).
Synthesis of Novel Derivatives for Biological Interest
The synthesis of novel 1,2,3,4-tetrahydrocarbazole derivatives has been explored, with these compounds demonstrating potential interest in biological applications. Such research contributes to the expanding library of heterocyclic compounds with potential therapeutic uses (Fadda et al., 2010).
Thrombin Inhibition
Studies on 2-(2-Chloro-6-fluorophenyl)acetamides, which share structural similarities with the compound , have identified them as potent inhibitors of thrombin. This suggests potential applications in the development of anticoagulant therapies (Lee et al., 2007).
Properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-[4-(difluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2S/c16-15(17)22-12-5-3-11(4-6-12)20-13(21)9-23-14-10(8-18)2-1-7-19-14/h1-7,15H,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBGSXWCJPHOEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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